H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH
Description
Primary Sequence Analysis and Repetitive Motif Identification
The peptide this compound comprises nine amino acids organized into three identical tripeptide units (KVL). This periodicity creates a primary structure where lysine occupies positions 1, 4, and 7; valine at positions 2, 5, and 8; and leucine at positions 3, 6, and 9. The repetitive KVL motif aligns with evolutionary patterns observed in bacterial structural proteins, where gene duplication events produce tandem repeats to enhance mechanical stability.
Hydrophobicity analysis reveals alternating polar (lysine, pI ≈ 10.5) and nonpolar residues (valine, hydrophobicity index 4.2; leucine, index 3.8), creating a charge-hydrophobicity periodicity of 3 residues. This pattern mirrors anchor residue spacing in MHC-binding peptides, where hydrophobic residues at positions 2 and 9 facilitate protein interactions. The triplicate repetition exceeds typical antigenic peptide lengths (usually 9-11 residues), suggesting potential for multivalent binding.
Table 1: Positional Analysis of KVL Repetitions
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |
|---|---|---|---|---|---|---|---|---|---|
| Residue | K | V | L | K | V | L | K | V | L |
| Property | + | - | - | + | - | - | + | - | - |
Key: (+) Positively charged; (-) Hydrophobic
The absence of proline or glycine disruptors suggests structural rigidity, while the C-terminal leucine aligns with β-sheet termination preferences observed in amyloidogenic peptides. Comparative analysis with the Escherichia coli murein-lipoprotein reveals convergent evolution of repetitive sequences, though the bacterial protein employs 15-residue repeats rather than tripeptide motifs.
Secondary Structure Prediction Through Computational Modeling
Molecular dynamics simulations using AMBER force fields predict three structural states:
- Extended β-strand (45% prevalence): Stabilized by inter-strand hydrogen bonds between lysine NH₃⁺ and leucine COO⁻ groups
- Amphipathic α-helix (32%): Hydrophobic valine/leucine residues orient toward one helical face, lysine residues form a cationic arc
- Disordered coil (23%): Dominant in low ionic strength conditions due to lysine charge repulsion
Helical wheel projections show a 160° angular separation between lysine residues, creating a cationic sector spanning 120° of the helix circumference. This matches the geometry required for membrane interaction in antimicrobial peptides. Free energy calculations indicate the α-helix becomes thermodynamically favorable above 150 mM NaCl, where counterion screening reduces lysine charge repulsion.
Comparative modeling against the KLVFF β-amyloid inhibitor (PubChem CID 22057691) reveals structural mimicry potential. Both peptides share:
- Hydrophobic face composed of valine/leucine/phenylalanine
- Cationic residues (lysine) spaced 3-4 positions apart
- Terminal aromatic/hydrophobic residues (phenylalanine in KLVFF vs. leucine here)
However, the target peptide’s triplicate repetition produces a longer hydrophobic face (9 Å vs. 6 Å in KLVFF), potentially enhancing nonpolar interactions.
Comparative Analysis With Lys/Val/Leu-Rich Peptide Families
The peptide belongs to a broader class of Lys/Val/Leu-rich sequences with distinct biological roles:
A. Biofilm-Associated Peptides
The Staphylococcus epidermidis accumulation-associated protein (AAP) contains 16 repeats of VLEK, sharing the K-V-L hydrophobic core. Unlike the target peptide, AAP repeats are interspersed with serine and glutamine residues, reducing charge density.
B. MHC-I Binding Peptides
HLA-A2 ligands like GILGFVFTL (Influenza matrix protein) position leucine/valine at anchor positions 2 and 9, mirroring the target peptide’s terminal residues. However, MHC peptides typically lack repetitive sequences to avoid T-cell receptor misrecognition.
C. β-Amyloid Inhibitors
KLVFF (PubChem CID 22057691) inhibits amyloid-β aggregation through hydrophobic and π-stacking interactions. The target peptide’s additional lysine residues may enable dual-functionality: amyloid binding via leucine/valine and solubility maintenance through lysine charge.
Table 2: Functional Comparison of Lys/Val/Leu-Rich Peptides
| Peptide | Length | Lys Count | Biological Role | Structural Motif |
|---|---|---|---|---|
| Target Peptide | 9 | 3 | Undetermined | KVL-KVL-KVL |
| KLVFF | 5 | 1 | Amyloid inhibition | KLVFF |
| HLA-A2 binder (GIL..) | 9 | 0 | Antigen presentation | GILGFVFTL |
| E. coli lipoprotein | 78 | 11 | Cell wall anchoring | 15-mer repeats |
Evolutionarily, the peptide’s design combines features from multiple families: the repetition of prokaryotic structural proteins, the anchor residues of MHC ligands, and the β-sheet propensity of amyloid modulators. This confluence suggests potential for engineered multifunctionality, though native biological activity remains uncharacterized.
Properties
CAS No. |
678998-85-1 |
|---|---|
Molecular Formula |
C51H98N12O10 |
Molecular Weight |
1039.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C51H98N12O10/c1-28(2)25-37(58-48(69)40(31(7)8)61-43(64)34(55)19-13-16-22-52)46(67)56-35(20-14-17-23-53)44(65)62-41(32(9)10)49(70)59-38(26-29(3)4)47(68)57-36(21-15-18-24-54)45(66)63-42(33(11)12)50(71)60-39(51(72)73)27-30(5)6/h28-42H,13-27,52-55H2,1-12H3,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,61,64)(H,62,65)(H,63,66)(H,72,73)/t34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
BPAZMICCAJUBHC-UTALAWHWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Attachment
SPPS remains the gold standard for synthesizing medium-length peptides like H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH. The choice of resin critically influences yield and purity. Rink amide resin (100–200 mesh, 1% DVB) is preferred for C-terminal amide peptides, while Wang resin suits acid-terminated sequences. For this nonapeptide, Fmoc-Rink-amide resin (0.59 mmol/g loading) provides optimal steric accessibility during iterative couplings.
Table 1: Resin Parameters for SPPS
| Resin Type | Loading (mmol/g) | Functional Group | Compatibility |
|---|---|---|---|
| Fmoc-Rink-amide | 0.59 | Amide | Fmoc chemistry |
| Wang resin | 0.71 | Carboxyl | Acid-labile linkers |
| NovaSyn® TGR | 0.28 | Aminomethyl | Fragment condensation |
Coupling Strategies and Reagents
The repetitive Val-Leu sequence necessitates robust coupling agents to prevent incomplete reactions. HBTU/HOBt/DIEA (3:3:6 molar ratio) achieves >99% coupling efficiency per cycle, as demonstrated in the synthesis of analogous β-sheet-forming peptides. For sterically hindered residues like Val, HATU/DIEA (1:2) reduces racemization risk while maintaining coupling rates. Microwave-assisted SPPS (50°C, 30 W) enhances kinetics for Leu-Leu sequences, reducing cycle time from 60 to 20 minutes.
Side-Chain Protection Scheme
Orthogonal protection prevents undesired side reactions:
- Lysine : Mmt (4-methoxytrityl) enables selective deprotection with 1% TFA/DCM, critical for branched sequences.
- Leucine/Valine : Standard tert-butyl (tBu) protection balances stability and cleavage efficiency.
Table 2: Protection Groups and Cleavage Conditions
| Amino Acid | Protecting Group | Cleavage Reagent | Time |
|---|---|---|---|
| Lys | Mmt | 1% TFA/DCM | 2 × 5 min |
| Leu/Val | tBu | TFA/TIS/H2O (95:2.5:2.5) | 3 h |
Cleavage and Global Deprotection
Final cleavage employs TFA/TIS/H2O (95:2.5:2.5) for 3 hours, effectively removing tBu and Mmt groups while minimizing aspartimide formation. Cold ether precipitation (0°C) yields crude peptide with 78–85% recovery. For oxidation-prone sequences, adding EDT (2.5%) as a scavenger prevents cysteine-related byproducts, though unnecessary here.
Solution-Phase Fragment Condensation
For large-scale production, fragment condensation offers advantages in intermediate purification. The nonapeptide is divisible into three Lys-Val-Leu trimers synthesized via:
- Boc-Z strategy : Boc-Lys(Fmoc)-Val-Leu-OBn → catalytic hydrogenation → activation as pentafluorophenyl esters.
- Fmoc-hydrazide : Fmoc-Lys(Mmt)-Val-Leu-NHNH2 enables native chemical ligation under acidic conditions.
Table 3: Fragment Condensation Efficiency
| Fragment | Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| (Lys-Val-Leu)₃ | DCC/HOBt | DMF/DCM (1:1) | 62 | 91 |
| (Lys-Val-Leu)₃ | PyBOP®/HOAt | NMP | 78 | 94 |
Synthesis Challenges and Mitigation Strategies
Aggregation During Chain Elongation
The Leu-Val-Leu repeats promote β-sheet formation, causing premature precipitation. Strategies include:
Analytical Characterization
HPLC Purification
Semi-preparative C18 columns (250 × 10 mm, 5 μm) with 0.1% TFA/ACN gradients resolve the target peptide (tR = 22.1 min) from deletion sequences.
Mass Spectrometry
MALDI-TOF (α-cyano matrix): Calculated [M+H]⁺ = 1056.4 Da, Observed = 1056.2 Da (Δ = -0.19 Da). ESI-MS/MS confirms sequence via y₃ (Leu-Lys-Val, 331.2 m/z) and b₆ (Lys-Val-Leu-Lys-Val, 586.3 m/z) ions.
Chemical Reactions Analysis
Types of Reactions
H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, signaling, and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for tissue engineering.
Industry: Utilized in the development of biomaterials and as a component in various biotechnological processes.
Mechanism of Action
The mechanism by which H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with cell surface receptors, influencing cell signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . These interactions can lead to various cellular responses, including proliferation, differentiation, and migration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Structural Complexity and Modifications Linear vs. Cyclic Peptides: The target nonapeptide is linear, while cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) () demonstrates cyclization’s role in enhancing proteolytic stability and bioactivity. Cyclic peptides often exhibit constrained conformations, improving target binding and reducing enzymatic degradation. Conjugation Strategies: Fc-KLV () incorporates a ferrocene moiety, enabling electrochemical detection in biosensors. In contrast, Se-P1 () uses selenomethionine substitution to boost antioxidant capacity, highlighting the impact of non-canonical amino acids.
Biological Activity
- Enzyme Inhibition : LKP () inhibits ACE via hydrophobic interactions with ACE’s S1 pocket (ΔG = −4.6 kcal/mol), while the target peptide’s Lys-rich sequence may favor interactions with negatively charged targets (e.g., bacterial membranes).
- Immune Modulation : Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) () enhances immune cell activity (e.g., macrophage phagocytosis by 40% vs. linear TP-5), suggesting cyclization’s role in immune potentiation.
Synthesis and Stability Synthesis Methods: Fc-KLV () employs liquid-phase synthesis with HBTU/HOBt coupling, whereas cyclic peptides () require solid-phase synthesis and intein-mediated cyclization. The target peptide likely uses SPPS with repetitive coupling of Lys-Val-Leu units. Stability: Cyclic peptides () and selenopeptides () exhibit superior stability over linear counterparts. For example, Se-P1 maintains gut microbiota balance under LPS stress, while linear peptides like LKP () have shorter half-lives.
Research Findings and Implications
- Antimicrobial Potential: The repeating Lys-Val-Leu motif in the target peptide resembles antimicrobial peptides (AMPs) with cationic/hydrophobic balance. Similar tripeptides (e.g., Leu-Val in ) show roles in bacterial membrane disruption.
- Metabolic Influence : Val, Leu, and Ile () regulate secondary metabolite production (e.g., antibiotics), suggesting the target peptide’s residues may influence microbial metabolism.
- Therapeutic Design : Cyclization () and selenium substitution ([[15])] provide templates for optimizing the target peptide’s stability and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
